molecular formula C20H21N7O2 B4523196 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B4523196
M. Wt: 391.4 g/mol
InChI Key: AUASBLFVADXLHL-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a propanamide moiety linked to a 4-methoxyphenyl aromatic ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar heterocyclic binding, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-13-12-14(2)26(24-13)19-9-8-17-22-23-18(27(17)25-19)10-11-20(28)21-15-4-6-16(29-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASBLFVADXLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs sharing the triazolo-pyridazine core or key functional groups. Below is a detailed analysis:

Structural Variations in Amide Side Chains

Compound Name Core Structure Amide Chain Length/Substituent Biological Activity Key Differences
Target Compound Triazolo[4,3-b]pyridazine + 3,5-dimethylpyrazole Propanamide linked to 4-methoxyphenyl Under investigation (potential kinase inhibition) Unique 4-methoxyphenyl group enhances lipophilicity and π-π stacking .
N-cyclohexyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazin-3-yl]propanamide Same core Propanamide with cyclohexyl group Not specified Cyclohexyl substituent may reduce solubility compared to aromatic 4-methoxyphenyl .
N-(2-pyrazinyl)-4-(cyclohexyl)propanamide Pyrazine core Propanamide with pyrazine Antifungal activity Lacks triazolo-pyridazine core; pyrazine alters electronic properties .

Heterocyclic Modifications

Compound Name Core Structure Additional Heterocycles Biological Activity Key Differences
Target Compound Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole Potential anticancer/antimicrobial Pyrazole enhances hydrogen bonding and metabolic stability .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide Same core 1,3,4-Thiadiazole Antimicrobial Thiadiazole introduces sulfur, altering redox properties and target specificity .
N-(4-Acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide Same core Acetylphenyl group Antitumor activity Acetyl group increases electrophilicity, potentially enhancing covalent binding .

Functional Group Impact on Activity

  • Methoxy Substitution : The 6-methoxy group in the triazolo-pyridazine core (as seen in and ) improves metabolic stability by sterically shielding reactive sites. However, replacing methoxy with methylthio (e.g., in N-[3-(methylsulfanyl)phenyl] analogs) increases hydrophobicity and may enhance blood-brain barrier penetration .
  • Pyrazole vs. Benzimidazole : Compounds with benzimidazole substituents (e.g., N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide) exhibit stronger DNA intercalation due to extended aromaticity, whereas the target compound’s pyrazole may favor kinase inhibition via H-bonding .

Research Findings and Pharmacological Implications

  • Molecular Docking Insights: Studies on triazolo-pyridazine derivatives (e.g., ) suggest strong binding to 14-α-demethylase lanosterol (CYP51), a fungal enzyme. The target compound’s 4-methoxyphenyl group may optimize binding to the enzyme’s hydrophobic pocket, improving antifungal potency .
  • Anticancer Potential: Analogous compounds with acetylphenyl or thiadiazole groups () show IC₅₀ values <10 µM against HeLa cells. The target compound’s pyrazole moiety could mitigate off-target toxicity by reducing non-specific protein interactions .
  • Synthetic Challenges : The propanamide linker in the target compound requires precise optimization; elongation to pentanamide (as in ) reduces bioavailability due to increased molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide

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